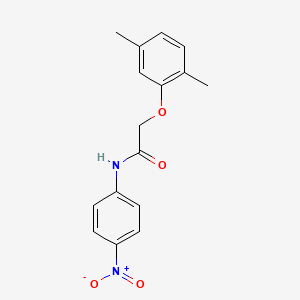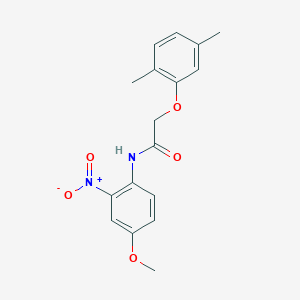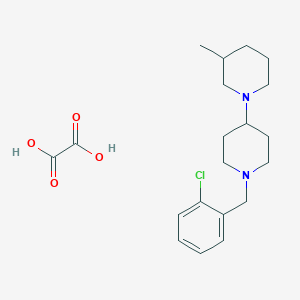![molecular formula C23H31N3O6 B3973721 1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3973721.png)
1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate
Overview
Description
1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate, also known as FMP, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors and as an antagonist at the D2 receptor. This results in the modulation of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic properties. It has also been shown to have potential anti-tumor activity and to modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate in lab experiments is its high affinity for several receptors in the brain, which makes it a useful tool for studying the effects of neurotransmitter modulation. However, its limited solubility in water and potential toxicity at high doses are some of the limitations that need to be considered.
Future Directions
Further research is needed to fully understand the mechanism of action of 1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate and its potential therapeutic applications. Some of the future directions that could be explored include:
1. Investigating the effects of this compound on other neurotransmitter systems in the brain.
2. Studying the potential anti-tumor activity of this compound in more detail.
3. Developing new this compound analogs with improved pharmacokinetic properties.
4. Exploring the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It has a high affinity for several receptors in the brain and has been shown to have anxiolytic, antidepressant, and antipsychotic properties. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Scientific Research Applications
1-[1-(2-furylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have a high affinity for several receptors in the brain, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor.
properties
IUPAC Name |
1-[1-(furan-2-ylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2.C2H2O4/c1-25-21-7-3-2-6-20(21)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-19-5-4-16-26-19;3-1(4)2(5)6/h2-7,16,18H,8-15,17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZLXKWGAKDEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3973649.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)
![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3973672.png)

![N-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3973687.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3973705.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3973713.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B3973732.png)

![methyl 3-[(4,6,7-trimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B3973740.png)
